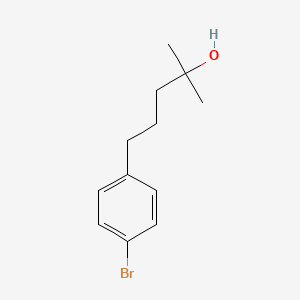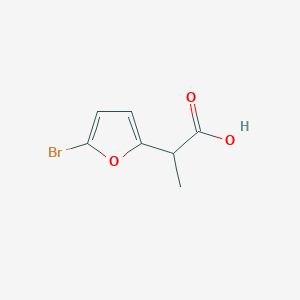
2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-ol: A similar compound with a chlorine substituent.
2-(1H-benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with different functional groups.
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(1-methylbenzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-12-7-11-9-6-8(4-5-13)2-3-10(9)12/h2-3,6-7,13H,4-5H2,1H3 |
Clé InChI |
ZEMPJFUNZAEBNT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=CC(=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)











